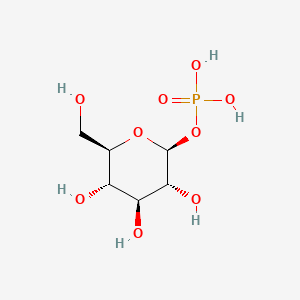

beta-D-Glucose 1-phosphate

Description

Significance as a Central Metabolite in Cellular Processes

β-D-Glucose 1-phosphate is a vital intermediate in carbohydrate metabolism, particularly in the pathways of glycogen (B147801) synthesis and degradation. ontosight.ai In the context of energy storage, it is the precursor for the synthesis of UDP-glucose, a high-energy donor of glucose units for glycogen synthesis. wikipedia.orgpressbooks.pub Conversely, during glycogenolysis, the breakdown of glycogen, β-D-glucose 1-phosphate is the direct product released from the glycogen polymer. wikipedia.orgnih.gov This strategic placement at the crossroads of anabolic and catabolic pathways underscores its importance in maintaining glucose homeostasis.

The significance of β-D-glucose 1-phosphate extends to various metabolic processes. In some microorganisms, it is produced from the breakdown of disaccharides like maltose (B56501) and trehalose (B1683222). wikipedia.orgnih.gov Furthermore, its interconversion to glucose 6-phosphate, another key metabolic intermediate, allows it to enter glycolysis for ATP production or the pentose (B10789219) phosphate (B84403) pathway for the synthesis of NADPH and precursor molecules. wikipedia.orgphysiology.org The balance between β-D-glucose 1-phosphate and other sugar phosphates is a reflection of the cell's energy status and is tightly regulated to meet the metabolic demands of the organism. ontosight.ai

Overview of Biosynthesis and Interconversion Pathways of β-D-Glucose 1-Phosphate

The production and conversion of β-D-glucose 1-phosphate are governed by specific enzymatic reactions that are integral to cellular metabolism.

Biosynthesis:

The primary route for the synthesis of β-D-glucose 1-phosphate is through the phosphorolysis of certain α-glucans. In some bacteria, enzymes like maltose phosphorylase and trehalose phosphorylase catalyze the breakdown of maltose and trehalose, respectively, in the presence of inorganic phosphate to yield β-D-glucose 1-phosphate. wikipedia.orgnih.govresearchgate.net This process provides a direct pathway for the utilization of these common disaccharides.

Another significant biosynthetic pathway, particularly in the context of glycogen metabolism, involves the conversion from α-D-glucose 1-phosphate, which is the product of glycogen phosphorylase during glycogenolysis. wikipedia.orgwikipedia.org While glycogen phosphorylase directly produces the alpha anomer, the subsequent metabolic steps can lead to the formation of the beta anomer.

Interconversion:

The key interconversion pathway for β-D-glucose 1-phosphate is its isomerization to β-D-glucose 6-phosphate. This reaction is catalyzed by the enzyme β-phosphoglucomutase. nih.govwikipedia.org This conversion is crucial as β-D-glucose 6-phosphate is a more versatile metabolite that can directly enter several major metabolic pathways. wikipedia.org The reaction is reversible, allowing for the formation of β-D-glucose 1-phosphate from β-D-glucose 6-phosphate when required. wikipedia.org

The interconversion is a critical regulatory point in carbohydrate metabolism. For instance, in lactic acid bacteria, the catabolism of maltose and trehalose is linked through the common metabolite β-D-glucose 1-phosphate and the enzyme β-phosphoglucomutase. nih.gov

Key Enzymes in β-D-Glucose 1-Phosphate Metabolism

| Enzyme | Function | Pathway(s) |

| Maltose Phosphorylase | Catalyzes the phosphorolysis of maltose to β-D-glucose 1-phosphate and glucose. | Maltose Catabolism |

| Trehalose Phosphorylase | Catalyzes the phosphorolysis of trehalose to β-D-glucose 1-phosphate and glucose. | Trehalose Catabolism |

| β-Phosphoglucomutase | Catalyzes the interconversion of β-D-glucose 1-phosphate and β-D-glucose 6-phosphate. | Glycogen Metabolism, Maltose Catabolism, Trehalose Catabolism |

| UDP-Glucose Pyrophosphorylase | Utilizes α-D-glucose 1-phosphate (which can be formed from β-D-glucose 1-phosphate) and UTP to form UDP-glucose. | Glycogenesis |

| Glycogen Phosphorylase | Catalyzes the phosphorolytic cleavage of glycogen to α-D-glucose 1-phosphate. | Glycogenolysis |

Structure

3D Structure

Properties

CAS No. |

14048-34-1 |

|---|---|

Molecular Formula |

C6H13O9P |

Molecular Weight |

260.14 g/mol |

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate |

InChI |

InChI=1S/C6H13O9P/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13/h2-10H,1H2,(H2,11,12,13)/t2-,3-,4+,5-,6+/m1/s1 |

InChI Key |

HXXFSFRBOHSIMQ-DVKNGEFBSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OP(=O)(O)O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)O |

Origin of Product |

United States |

Enzymatic Transformations Involving β D Glucose 1 Phosphate

Phosphoglucomutase-Mediated Interconversion

The interconversion of β-D-glucose 1-phosphate and β-D-glucose 6-phosphate is facilitated by the enzyme β-phosphoglucomutase. nih.gov This enzyme belongs to the family of isomerases, specifically the phosphotransferases, that catalyze the intramolecular transfer of phosphate (B84403) groups. nih.gov

β-Phosphoglucomutase (EC 5.4.2.6) Catalysis of β-D-Glucose 1-Phosphate

β-Phosphoglucomutase (β-PGM), classified under EC 5.4.2.6, specifically catalyzes the reversible reaction:

β-D-glucose 1-phosphate ⇌ β-D-glucose 6-phosphate. nih.govnih.gov

This enzyme is distinct from the more commonly known α-phosphoglucomutase, which acts on the α-anomer of glucose 1-phosphate. wikipedia.org The specificity for the β-anomer is crucial in certain metabolic contexts, such as in Lactococcus lactis, where the breakdown of maltose (B56501) by maltose phosphorylase yields glucose and β-D-glucose 1-phosphate. frontiersin.org β-PGM then channels the β-D-glucose 1-phosphate into glycolysis by converting it to glucose 6-phosphate. frontiersin.org

Reaction Mechanism and β-D-Glucose 1,6-Bisphosphate Intermediate Formation

The catalytic mechanism of β-phosphoglucomutase involves a phosphoenzyme intermediate and the formation of β-D-glucose 1,6-bisphosphate. nih.govnih.gov The reaction proceeds through a "ping-pong" mechanism where the enzyme itself becomes transiently phosphorylated. researchgate.net

The key steps in the conversion of β-D-glucose 1-phosphate to β-D-glucose 6-phosphate are as follows:

A phosphorylated active site residue of the enzyme (specifically, a phosphoaspartate) donates its phosphate group to the C6 hydroxyl group of the substrate, β-D-glucose 1-phosphate. ebi.ac.uk

This forms a transient intermediate, β-D-glucose 1,6-bisphosphate, and leaves the enzyme in a dephosphorylated state. nih.gov

The enzyme then facilitates the transfer of the phosphate group from the C1 position of the bisphosphate intermediate back to the active site aspartate residue.

This regenerates the phosphoenzyme and releases the final product, β-D-glucose 6-phosphate.

The formation and reorientation of the β-D-glucose 1,6-bisphosphate intermediate are essential for the catalytic cycle. nih.gov This intermediate can dissociate from the enzyme and re-bind in a different orientation to complete the phosphoryl transfer. nih.gov

Enzyme Kinetics and Catalytic Efficiency for β-D-Glucose 1-Phosphate Substrate

The catalytic efficiency of β-phosphoglucomutase has been characterized through steady-state kinetic analysis. The enzyme exhibits a high affinity for its substrate, β-D-glucose 1-phosphate, and a significant turnover rate. For the β-phosphoglucomutase from Lactococcus lactis, the reaction is activated by Mg²⁺ and the presence of β-D-glucose 1,6-bisphosphate as a cofactor. nih.gov

Detailed kinetic studies have determined the following parameters for the enzyme, highlighting its efficiency in processing β-D-glucose 1-phosphate. researchgate.net

| Kinetic Parameter | Value | Enzyme Source |

|---|---|---|

| kcat | 65 s⁻¹ | Lactococcus lactis |

| Km for β-D-glucose 1-phosphate | 15 µM | Lactococcus lactis |

| Km for β-D-glucose 1,6-bisphosphate (activator) | 0.7 µM | Lactococcus lactis |

| Ki (substrate inhibition) | 122 µM | Lactococcus lactis |

Structural Biology of β-Phosphoglucomutase

β-Phosphoglucomutase is a member of the haloacid dehalogenase (HAD) superfamily of enzymes. wikipedia.org X-ray crystallography studies of β-PGM from Lactococcus lactis have provided significant insights into its structure and function. The enzyme is a monomeric protein with a two-domain α/β-protein structure.

The structure consists of a "core" domain and a "cap" domain. The active site is located in a cleft between these two domains. wikipedia.org The core domain houses the key catalytic residues, including the phospho-accepting aspartate (Asp8 in L. lactis). The cap domain plays a crucial role in substrate binding and catalysis by undergoing a conformational change, moving between an "open" and a "closed" state. This movement controls solvent access to the active site and helps to properly position the substrate for phosphoryl transfer. The binding of the substrate is thought to induce the closure of the cap, which is a common feature among HAD phosphotransferases.

Allosteric Regulation and Enzyme Activation of β-Phosphoglucomutase

The activity of β-phosphoglucomutase is dependent on activation by divalent metal ions and a bisphosphate cofactor. nih.govebi.ac.uk

Metal Ion Activation: The enzyme requires a bivalent metal ion, typically magnesium (Mg²⁺), for its catalytic activity. nih.govnih.gov The Mg²⁺ ion is coordinated by several residues in the active site, including the phosphorylated aspartate, and plays a role in stabilizing the phosphate groups during the transfer reaction.

Cofactor Activation: The enzyme must be in its phosphorylated form to be active. This is achieved through the binding of β-D-glucose 1,6-bisphosphate, which serves as a phosphoryl donor to the active site aspartate. nih.govebi.ac.uk While the enzyme can slowly autophosphorylate using its substrate β-D-glucose 1-phosphate, this is a much less efficient process. nih.gov Therefore, β-D-glucose 1,6-bisphosphate acts as an essential activator by ensuring the enzyme is primed for catalysis. nih.gov

There is no significant evidence to suggest that β-phosphoglucomutase is subject to complex allosteric regulation by other metabolic effectors in the same way as key regulatory enzymes of glycolysis, such as phosphofructokinase. Its activity appears to be primarily controlled by the availability of its substrate and the presence of its essential metal and bisphosphate activators.

Uridylyltransferase-Mediated Conversion to UDP-Glucose

UDP-Glucose Pyrophosphorylase (EC 2.7.7.9) Function in β-D-Glucose 1-Phosphate Utilization

UDP-glucose pyrophosphorylase (UGPase), also known as UTP-glucose-1-phosphate uridylyltransferase, is a crucial enzyme in carbohydrate metabolism across all domains of life. diva-portal.orgresearchgate.net Its primary function is the reversible synthesis of UDP-glucose and pyrophosphate (PPi) from β-D-glucose 1-phosphate and UTP. portlandpress.comcreative-enzymes.com This reaction is central to cellular processes as UDP-glucose is a key precursor for the biosynthesis of a vast array of oligo- and polysaccharides, including sucrose (B13894), cellulose, and hemicellulose in plants, glycogen (B147801) in animals and fungi, and components of the bacterial cell envelope like lipopolysaccharides and capsular polysaccharides. researchgate.netcreative-enzymes.comfrontiersin.orgnih.gov

The product of the UGPase-catalyzed reaction, UDP-glucose, serves as a glycosyl donor in reactions catalyzed by glycosyltransferases. creative-enzymes.com For instance, in plants, UGPase is the primary source of UDP-glucose for sucrose synthesis in photosynthetic tissues. diva-portal.org In sink tissues, it can work in the reverse direction, metabolizing UDP-glucose formed from sucrose breakdown. diva-portal.org The resulting glucose-1-phosphate can then be channeled into glycolysis or used for starch synthesis via ADP-glucose pyrophosphorylase. diva-portal.org In higher animals, UGPase is highly active in tissues involved in glycogenesis, such as the liver and muscles. wikipedia.org

The reaction catalyzed by UGPase is a key regulatory point in metabolism. diva-portal.org The direction of the reaction is influenced by the metabolic status of the cell and is coupled with other metabolic pathways. diva-portal.org

Reaction Mechanism and Energetics of UDP-Glucose Synthesis from β-D-Glucose 1-Phosphate

The synthesis of UDP-glucose from β-D-glucose 1-phosphate and UTP, catalyzed by UDP-glucose pyrophosphorylase, proceeds via a sequential ordered Bi-Bi mechanism. nih.govnih.gov In this mechanism, UTP is the first substrate to bind to the enzyme, followed by glucose-1-phosphate. nih.gov After the chemical transformation, UDP-glucose is the first product to be released, followed by pyrophosphate. nih.gov

The catalytic mechanism involves a direct nucleophilic attack of the phosphate group of glucose-1-phosphate on the α-phosphate of UTP. uomphysics.netalivetek.org This results in the formation of UDP-glucose and the release of pyrophosphate. alivetek.org The reaction is dependent on the presence of a divalent metal ion, typically Mg²⁺, which plays a critical role in the enzyme's activity by enhancing the binding of UGPase to UTP or UDP-glucose. nih.govuomphysics.netresearchgate.net The magnesium ion is coordinated by an aspartate residue and oxygen atoms of the phosphoryl groups. nih.govresearchgate.net

The standard free energy change (ΔG°') for the reaction catalyzed by UGPase is close to zero, meaning the reaction is readily reversible. alivetek.org However, the reaction is driven in the forward direction (synthesis of UDP-glucose) in vivo by the subsequent hydrolysis of pyrophosphate (PPi) into two molecules of inorganic phosphate (Pi) by the enzyme inorganic pyrophosphatase. alivetek.org This latter reaction is highly exergonic, with a ΔG°' of approximately -31 kJ/mol, which effectively pulls the UGPase reaction towards the formation of UDP-glucose by keeping the concentration of pyrophosphate low. alivetek.org

The interconversion of the ternary central complexes (enzyme-UTP-glucose-1-phosphate and enzyme-UDP-glucose-PPi) is rapid relative to the dissociation of the products in either direction. nih.gov In the forward reaction, the release of UDP-glucose is the slower step compared to the release of pyrophosphate. nih.gov Conversely, in the reverse reaction, the release of glucose-1-phosphate is slower than the release of UTP. nih.gov

Structural Analysis of UDP-Glucose Pyrophosphorylase

Crystal structures of UDP-glucose pyrophosphorylase from various organisms, including bacteria, plants, and humans, have been determined, providing significant insights into its structure and function. nih.govnih.gov UGPases typically exist as oligomers, with the active form in some species being monomeric. diva-portal.orgwikipedia.org For example, the enzyme from Helicobacter pylori is a homotetramer, with the active site located in a deep pocket within each subunit. nih.gov

Binding of substrates induces conformational changes in the enzyme. nih.gov For instance, in the A. thaliana enzyme, the nucleotide binding loop and the C-terminal domain, which includes a catalytically important lysine (B10760008) residue, move in a concerted fashion into and out of the active site. nih.gov The structure of the active site explains the enzyme's specificity for the uracil (B121893) base of UTP and UDP-glucose. nih.gov A magnesium ion is often found in the active site, coordinated by specific amino acid residues (like aspartate) and the phosphate groups of the substrate, playing a key role in catalysis. nih.govresearchgate.net

| Organism | Quaternary Structure | Key Structural Features | Resolution of Crystal Structure |

|---|---|---|---|

| Helicobacter pylori | Homotetramer | Active site in a deep pocket of each subunit. nih.gov | 2.3 Å (UDP-glucose/Mg²⁺-bound form) nih.gov |

| Arabidopsis thaliana | Oligomeric | Catalytic domain with a C-terminal β-helix domain; conformational changes upon substrate binding. nih.gov | 1.86 Å (native), 1.64 Å (UTP-bound), 1.85 Å (UDP-glucose-bound) nih.gov |

Regulatory Mechanisms of UDP-Glucose Pyrophosphorylase Activity

The activity of UDP-glucose pyrophosphorylase is regulated by several mechanisms to meet the metabolic demands of the cell. One of the primary modes of regulation is product inhibition. wikipedia.org The enzyme is inhibited by its product, UDP-glucose, which is a common regulatory feature for many enzymes. wikipedia.org

Oligomerization also plays a role in regulating UGPase activity. diva-portal.orgwikipedia.org In some plants, such as barley, the monomeric form of the enzyme is the most active, and the formation of oligomers is thought to be a way to control its activity. diva-portal.orgwikipedia.org

Post-translational modifications are another layer of regulation. In rice, cold stress can lead to a decrease in the N-glycosylation of UGPase, which is believed to alter the enzyme's activity in response to low temperatures. wikipedia.org Furthermore, UGPase activity can be modulated by redox mechanisms involving the oxidation and reduction of specific cysteine residues. nih.gov Studies on plant UGPases have shown that their activity can be reversibly modulated in vitro by oxidation with hydrogen peroxide or oxidized glutathione, and this inhibition can be reversed by reducing agents. nih.gov S-glutathionylation, a reversible modification of cysteine residues, has been identified as a potential in vivo regulatory mechanism. nih.gov

In animals, the control of UGPase activity is primarily at the genetic level, through the regulation of transcription and translation. wikipedia.org While product inhibition by UDP-glucose is observed, significant allosteric regulation is not a major feature, which is consistent with the widespread use of UDP-glucose in numerous metabolic pathways. wikipedia.org

Comparative Enzymology of UDP-Glucose Pyrophosphorylase Across Domains of Life

UDP-glucose pyrophosphorylase is a ubiquitous enzyme found in bacteria, archaea, and eukarya, reflecting the central role of its product, UDP-glucose. diva-portal.orgresearchgate.net While the catalyzed reaction is conserved, there are notable differences in the enzymes across the domains of life.

Prokaryotic UGPases are structurally and evolutionarily distinct from their eukaryotic counterparts. researchgate.netnih.gov This distinction has led to the consideration of bacterial UGPase as a potential target for the development of novel antibacterial agents, as UDP-glucose is essential for the synthesis of virulence factors in many pathogenic bacteria. researchgate.netnih.gov

In plants, there are often multiple isozymes of UGPase. For example, Arabidopsis thaliana has two isozymes, UGP1 and UGP2. wikipedia.org These isozymes can be differentially regulated and may have distinct roles in different tissues or under varying environmental conditions. diva-portal.org Plant UGPases are part of a larger family of UDP-sugar metabolizing pyrophosphorylases, which also includes UDP-sugar pyrophosphorylase (USPase) and UDP-N-acetylglucosamine pyrophosphorylase (UAGPase). frontiersin.org These enzymes share some structural features but have low amino acid sequence identity. frontiersin.org

A comparative study of eleven UGPases from bacteria (Escherichia coli), fungi (Saccharomyces cerevisiae, Aspergillus niger), plants (Hordeum vulgare, Arabidopsis thaliana, Solanum tuberosum, Manihot esculenta, Ipomoea batatas, Zea mays), and animals (Drosophila melanogaster, Homo sapiens) revealed variations in their specific activities and temperature optima. portlandpress.comportlandpress.com For instance, the enzymes from cassava (Manihot esculenta) and potato (Solanum tuberosum) exhibited the highest specific activities. portlandpress.comportlandpress.com The temperature optima also varied, with some enzymes showing maximum activity at 37°C and others at 50°C. portlandpress.comportlandpress.com

| Organism | Domain | Optimal Temperature (°C) |

|---|---|---|

| Escherichia coli | Bacteria | 37 |

| Saccharomyces cerevisiae | Eukarya (Fungi) | 37 |

| Aspergillus niger | Eukarya (Fungi) | 37 |

| Hordeum vulgare (barley) | Eukarya (Plant) | 37 |

| Arabidopsis thaliana | Eukarya (Plant) | 37 |

| Manihot esculenta (cassava) | Eukarya (Plant) | 50 |

| Ipomoea batatas (sweet potato) | Eukarya (Plant) | 50 |

| Zea mays (maize) | Eukarya (Plant) | 50 |

| Drosophila melanogaster (fruit fly) | Eukarya (Animal) | 37 |

| Homo sapiens (human) | Eukarya (Animal) | 37 |

Adenylyltransferase-Mediated Conversion to ADP-Glucose

ADP-Glucose Pyrophosphorylase (EC 2.7.7.27) Catalysis Involving D-Glucose 1-Phosphate

ADP-glucose pyrophosphorylase (AGPase), also known as glucose-1-phosphate adenylyltransferase, is the enzyme responsible for the synthesis of ADP-glucose from ATP and α-D-glucose 1-phosphate. nih.govqmul.ac.uknih.gov This reaction is a key regulatory step in the biosynthesis of starch in plants and glycogen in bacteria. nih.govnih.gov The reaction is as follows:

ATP + α-D-glucose 1-phosphate ⇌ ADP-glucose + pyrophosphate nih.govqmul.ac.uk

The enzymatic reaction requires a divalent metal ion, such as Mg²⁺, for activity. nih.gov In vitro, the reaction is freely reversible, with an equilibrium constant close to 1. nih.gov However, similar to the UGPase reaction, the synthesis of ADP-glucose is driven in the forward direction in vivo by the hydrolysis of pyrophosphate by inorganic pyrophosphatase and the subsequent utilization of ADP-glucose for polysaccharide synthesis. nih.gov

AGPases are typically allosterically regulated by intermediates of the major carbon assimilation pathway in the organism. nih.gov This regulation ensures that starch and glycogen are synthesized when carbon and energy are abundant. AGPases share a common pyrophosphorylase domain with other sugar nucleotide pyrophosphorylases. nih.gov

Allosteric Regulation and Kinetic Properties of ADP-Glucose Pyrophosphorylase

The primary allosteric activators of plant AGPase are 3-phosphoglycerate (B1209933) (3-PGA) and, in some cases, fructose-1,6-bisphosphate (FBP), which signal high carbon and energy levels. nih.govasm.org Conversely, inorganic phosphate (Pi) acts as an allosteric inhibitor, indicating low energy status. nih.gov The large subunit is essential for optimal activation by 3-PGA and for conferring resistance to Pi inhibition. nih.gov Studies on barley leaf AGPase have shown that the enzyme's response to these effectors follows hyperbolic kinetics, suggesting a non-cooperative mechanism of regulation where each effector, when considered separately, does not induce a classic allosteric response. researchgate.net

In bacteria, such as Escherichia coli, AGPase is typically a homotetramer and is allosterically activated by fructose-1,6-bisphosphate (FBP) and inhibited by adenosine (B11128) 5'-monophosphate (AMP). nih.gov The binding of these regulators induces conformational changes that modulate the enzyme's activity. nih.gov Kinetic studies and site-directed mutagenesis have been employed to identify key regions and amino acid residues involved in the transmission of the allosteric signal from the regulatory sites to the catalytic sites. luc.edu Computational modeling and structural analyses have further elucidated the communication pathways that link these distant sites. asm.orgluc.edu

The kinetic mechanism of AGPase has been studied in detail. The reaction is reversible in vitro, but in vivo, it is driven in the direction of ADP-glucose synthesis by the subsequent hydrolysis of pyrophosphate. nih.govasm.org The affinity of the enzyme for its activator is directly related to the cell's capacity to accumulate glycogen, highlighting the physiological importance of its allosteric regulation. asm.org

Table 1: Allosteric Regulators of ADP-Glucose Pyrophosphorylase

| Organism Type | Activator(s) | Inhibitor(s) |

|---|---|---|

| Plants | 3-Phosphoglycerate (3-PGA) | Inorganic Phosphate (Pi) |

| Bacteria (e.g., E. coli) | Fructose-1,6-bisphosphate (FBP) | Adenosine 5'-monophosphate (AMP) |

Other Key Enzymatic Interactions with β-D-Glucose 1-Phosphate

Glycogen Phosphorylase and β-D-Glucose 1-Phosphate Generation from Glycogen

Glycogen phosphorylase is the key enzyme responsible for glycogenolysis, the breakdown of glycogen into glucose units. proteopedia.org It catalyzes the phosphorolytic cleavage of the α-1,4 glycosidic bonds at the non-reducing ends of glycogen chains, releasing β-D-glucose 1-phosphate. nih.govnih.gov This reaction is a phosphorolysis, not a hydrolysis, meaning it uses inorganic phosphate instead of water to break the bond. oregonstate.edu This is energetically advantageous for the cell as it does not require ATP to phosphorylate the released glucose. oregonstate.edu

The action of glycogen phosphorylase ceases four glucose residues away from an α-1,6 branch point in the glycogen molecule. proteopedia.orgwikipedia.org The continued degradation of glycogen requires the action of a debranching enzyme. proteopedia.org There are different isoenzymes of glycogen phosphorylase, with the liver and muscle forms being the most prominent in mammals. proteopedia.org The liver isozyme plays a crucial role in maintaining blood glucose homeostasis, while the muscle isozyme provides a rapid source of glucose-6-phosphate for glycolysis to fuel muscle contraction. proteopedia.org

The activity of glycogen phosphorylase is tightly regulated through both allosteric mechanisms and covalent modification (phosphorylation). proteopedia.orgnih.gov In its more active form, glycogen phosphorylase 'a' is phosphorylated. proteopedia.org This phosphorylation is triggered by hormones like glucagon (B607659) and epinephrine (B1671497). wikipedia.org Allosteric effectors also modulate its activity, allowing for rapid adjustments to the metabolic needs of the cell. proteopedia.org

Glycogen Synthase and Subsequent Utilization of UDP-Glucose Derived from β-D-Glucose 1-Phosphate

While glycogen phosphorylase breaks down glycogen, glycogen synthase is the principal enzyme in glycogen synthesis (glycogenesis). wikipedia.org For β-D-glucose 1-phosphate to be incorporated into glycogen, it must first be converted to an activated form, uridine (B1682114) diphosphate (B83284) glucose (UDP-glucose). nih.govresearchgate.net This reaction is catalyzed by UDP-glucose pyrophosphorylase (UGPase), which combines glucose-1-phosphate with uridine triphosphate (UTP) to form UDP-glucose and pyrophosphate. nih.govyoutube.com The subsequent hydrolysis of pyrophosphate makes this step effectively irreversible. youtube.com

Glycogen synthase then transfers the glucosyl moiety from UDP-glucose to the non-reducing end of a growing glycogen chain, forming an α-1,4 glycosidic bond. wikipedia.orgresearchgate.net This enzyme requires a pre-existing primer of at least four glucose residues, which is initially provided by the protein glycogenin. researchgate.net

Similar to glycogen phosphorylase, the activity of glycogen synthase is also under strict hormonal and allosteric control, ensuring that glycogen synthesis and degradation are reciprocally regulated. wikipedia.org For instance, the presence of glucose-6-phosphate allosterically activates glycogen synthase. wikipedia.org Covalent modification through phosphorylation, triggered by hormones like glucagon, inactivates glycogen synthase. wikipedia.org

Glucose-1-Phosphate Thymidylyltransferase (RmlA) and dTDP-D-Glucose Synthesis

Glucose-1-phosphate thymidylyltransferase, also known as RmlA, is the first of four enzymes in the biosynthetic pathway of dTDP-L-rhamnose. nih.goviucr.org L-rhamnose is a crucial component of the cell wall in many pathogenic bacteria, making the enzymes in this pathway potential targets for antibacterial drugs. nih.govnih.govproteopedia.org

RmlA catalyzes the condensation of deoxythymidine triphosphate (dTTP) and α-D-glucose-1-phosphate to produce dTDP-D-glucose and pyrophosphate. nih.goviucr.org This reaction is a key step in nucleotide sugar metabolism. proteopedia.org The enzyme from Pseudomonas aeruginosa has been extensively studied, including its overexpression, purification, and crystallization, which has provided insights into its structure and function. nih.goviucr.org RmlA exists as a tetramer and possesses both an active site and an allosteric site that is important for its function. nih.govnih.gov

The L-rhamnose biosynthetic pathway, initiated by RmlA, involves the conversion of glucose-1-phosphate to the precursor dTDP-L-rhamnose. nih.gov This pathway is essential for the synthesis of lipopolysaccharides in the outer membrane of gram-negative bacteria. nih.gov

Phosphorylases Directly Producing β-D-Glucose 1-Phosphate (e.g., Trehalose (B1683222) Phosphorylase, Kojibiose (B1673742) Phosphorylase, Maltose Phosphorylase)

Several phosphorylases are capable of directly producing β-D-glucose 1-phosphate from various disaccharides through phosphorolysis. cazypedia.org These enzymes are of interest for their potential in the biocatalytic synthesis of oligosaccharides. nih.govtandfonline.com

Trehalose Phosphorylase: This enzyme catalyzes the reversible phosphorolysis of trehalose into glucose and β-D-glucose 1-phosphate. nih.gov It is found in organisms such as Thermoanaerobacter brockii. nih.gov

Kojibiose Phosphorylase: This enzyme acts on kojibiose (2-α-D-glucosyl-D-glucose), breaking it down into glucose and β-D-glucose 1-phosphate. qmul.ac.uk The enzyme from Thermoanaerobium brockii is specific for the α-1,2 linkage in kojibiose. qmul.ac.uk

Maltose Phosphorylase: Maltose phosphorylase catalyzes the reversible conversion of maltose and inorganic phosphate into glucose and β-D-glucose 1-phosphate. tandfonline.comebi.ac.uk This enzyme belongs to the glycoside hydrolase family 65. tandfonline.com It has been identified in various bacteria, including Lactobacillus brevis and Bacillus sp. AHU2001. tandfonline.comebi.ac.uk

Table 2: Summary of Other Key Enzymatic Interactions

| Enzyme | Substrate(s) | Product(s) | Metabolic Pathway |

|---|---|---|---|

| Glycogen Phosphorylase | Glycogen, Inorganic Phosphate | β-D-Glucose 1-phosphate, Shortened glycogen | Glycogenolysis |

| UDP-Glucose Pyrophosphorylase | β-D-Glucose 1-phosphate, UTP | UDP-glucose, Pyrophosphate | Glycogenesis |

| Glycogen Synthase | UDP-glucose, Glycogen primer | Glycogen, UDP | Glycogenesis |

| Glucose-1-Phosphate Thymidylyltransferase (RmlA) | α-D-Glucose 1-phosphate, dTTP | dTDP-D-glucose, Pyrophosphate | dTDP-L-rhamnose biosynthesis |

| Trehalose Phosphorylase | Trehalose, Inorganic Phosphate | Glucose, β-D-Glucose 1-phosphate | Disaccharide metabolism |

| Kojibiose Phosphorylase | Kojibiose, Inorganic Phosphate | Glucose, β-D-Glucose 1-phosphate | Disaccharide metabolism |

| Maltose Phosphorylase | Maltose, Inorganic Phosphate | Glucose, β-D-Glucose 1-phosphate | Disaccharide metabolism |

Biological Roles and Metabolic Networks of β D Glucose 1 Phosphate

Role in Glycogen (B147801) Metabolism

β-D-Glucose 1-phosphate is a central intermediate in the metabolism of glycogen, the primary form of glucose storage in animals and fungi. It sits at the crossroads of glycogen synthesis (glycogenesis) and breakdown (glycogenolysis), ensuring the body can store glucose in times of plenty and release it when energy is required.

Glycogenolysis is the metabolic process of breaking down glycogen into glucose. The direct product of this pathway is not free glucose, but rather glucose 1-phosphate. wikipedia.org The key enzyme, glycogen phosphorylase, catalyzes the sequential removal of glucose monomers from the non-reducing ends of glycogen branches through phosphorolysis. wikipedia.org This reaction cleaves the α-1,4 glycosidic bonds by adding an inorganic phosphate (B84403) (Pi), yielding α-D-glucose 1-phosphate. wikipedia.org

The reaction is as follows: Glycogen(n residues) + Pi ⇌ Glycogen(n-1 residues) + α-D-Glucose 1-phosphate wikipedia.org

This process continues until the enzyme approaches an α-1,6 branch point. wikipedia.org A separate debranching enzyme is required to resolve these branches, releasing a single free glucose molecule and allowing phosphorylase to continue its action. wikipedia.orgyoutube.com The resulting α-D-glucose 1-phosphate is then converted to glucose 6-phosphate by the enzyme phosphoglucomutase, which can then enter various metabolic pathways, including glycolysis for energy production in muscle cells. wikipedia.orgwikipedia.orgnih.gov In the liver, glucose 6-phosphate can be dephosphorylated and released into the bloodstream to maintain blood glucose homeostasis. wikipedia.orglibretexts.org The production of a phosphorylated glucose intermediate ensures that the molecule cannot exit the cell membrane, marking it for intracellular metabolism. wikipedia.org While the primary product of glycogenolysis is the α-anomer, β-D-glucose 1-phosphate can be produced by inverting α-glucan phosphorylases and is subsequently converted to glucose 6-phosphate by β-phosphoglucomutase. wikipedia.org

In the anabolic pathway of glycogenesis (glycogen synthesis), glucose 1-phosphate serves as the immediate precursor for the activated glucose donor molecule required for building the glycogen polymer. wikipedia.org The process begins with the phosphorylation of glucose to glucose 6-phosphate. libretexts.orgpearson.com This is followed by the isomerization of glucose 6-phosphate to glucose 1-phosphate by the enzyme phosphoglucomutase. libretexts.orgpearson.com

To be added to the glycogen chain, glucose 1-phosphate must be activated. This occurs when it reacts with Uridine (B1682114) Triphosphate (UTP) in a reaction catalyzed by UDP-glucose pyrophosphorylase, forming UDP-glucose and pyrophosphate. wikipedia.orglibretexts.orgpearson.com The rapid hydrolysis of the pyrophosphate product drives this reaction forward. youtube.com Finally, the enzyme glycogen synthase transfers the glucosyl residue from UDP-glucose to the non-reducing end of a growing glycogen chain, forming an α-1,4-glycosidic linkage. wikipedia.orgnih.gov

The balance between glycogen synthesis and degradation is tightly controlled to meet the body's energy demands. pearson.com This regulation occurs through the allosteric control and covalent modification of the key enzymes, glycogen synthase and glycogen phosphorylase. nih.govnih.gov Intermediates related to glucose 1-phosphate, particularly glucose 6-phosphate (G6P), play a crucial role in this regulation.

High levels of G6P act as an allosteric activator of glycogen synthase and an inhibitor of glycogen phosphorylase. youtube.comnih.gov This ensures that when glucose uptake and phosphorylation are high, the excess glucose is shunted towards storage as glycogen. youtube.com Conversely, the availability of inorganic phosphate (Pi), a substrate for glycogen phosphorylase, can influence the rate of glycogenolysis. nih.gov The energy status of the cell is another critical factor; high levels of ATP inhibit glycogen phosphorylase, signaling that energy is plentiful, while high levels of AMP, an indicator of low energy, activate the enzyme to release glucose for energy production. nih.govpearson.com This intricate network of regulation ensures that the flux through glycogen metabolism is appropriately matched to the cell's immediate metabolic needs.

Table 1: Key Enzymes in Glycogen Metabolism Involving D-Glucose 1-Phosphate

| Metabolic Pathway | Enzyme | Substrate(s) | Product(s) | Regulatory Role |

|---|---|---|---|---|

| Glycogenolysis | Glycogen Phosphorylase | Glycogen, Inorganic Phosphate | α-D-Glucose 1-Phosphate, Glycogen(n-1) | Key enzyme for glycogen breakdown. wikipedia.orgnih.gov |

| Isomerization | Phosphoglucomutase | D-Glucose 1-Phosphate | D-Glucose 6-Phosphate | Reversibly converts G1P and G6P. wikipedia.orgnih.gov |

| Glycogenesis | UDP-Glucose Pyrophosphorylase | D-Glucose 1-Phosphate, UTP | UDP-Glucose, Pyrophosphate | Activates glucose for synthesis. wikipedia.orgpearson.com |

| Glycogenesis | Glycogen Synthase | UDP-Glucose, Glycogen(n) | Glycogen(n+1), UDP | Key enzyme for glycogen synthesis. wikipedia.orgnih.gov |

Involvement in Starch Biosynthesis in Plant Systems

In plants, D-glucose 1-phosphate is a pivotal substrate for the synthesis of starch, the primary carbohydrate reserve. It serves as the starting point for creating the activated glucose donor essential for polysaccharide elongation in plastids.

The predominant pathway for starch biosynthesis involves the activation of D-glucose 1-phosphate to ADP-glucose. libretexts.orgnih.gov This reaction is catalyzed by the enzyme ADP-glucose pyrophosphorylase (AGPase), which combines D-glucose 1-phosphate with ATP to produce ADP-glucose and pyrophosphate. nih.govfrontiersin.orgwikipedia.org This step is considered the rate-limiting and primary regulatory point in starch synthesis. nih.govwikipedia.org

The reaction is as follows: ATP + α-D-Glucose 1-phosphate ⇌ Diphosphate (B83284) + ADP-glucose wikipedia.org

Once formed, ADP-glucose serves as the glucosyl donor for starch synthases. libretexts.orgnih.gov These enzymes catalyze the transfer of the glucose moiety from ADP-glucose to the non-reducing end of a growing α-1,4-glucan chain, thereby elongating the starch polymer. nih.gov

Besides the primary ADP-glucose pathway, plants also possess starch phosphorylase, an enzyme that can directly utilize D-glucose 1-phosphate for the synthesis of α-1,4 glucans. nih.govnih.gov Starch phosphorylase catalyzes a reversible reaction where it transfers a glucosyl unit from D-glucose 1-phosphate to the non-reducing end of an acceptor glucan chain. nih.govtuscany-diet.netwikipedia.org

The reaction is as follows: D-Glucose 1-phosphate + α-1,4-Glucan(n residues) ⇌ Inorganic Phosphate + α-1,4-Glucan(n+1 residues) nih.gov

The direction of this reversible reaction is dependent on the intracellular ratio of D-glucose 1-phosphate to inorganic phosphate. tuscany-diet.netresearchgate.net While the bulk of starch synthesis is driven by starch synthases using ADP-glucose, starch phosphorylase is believed to play a role, potentially in the initiation of starch granules by synthesizing short glucan primers de novo from D-glucose 1-phosphate, which can then be elongated by starch synthases. nih.govtuscany-diet.net Plants typically have at least two isoforms of this enzyme: a plastidic form (Pho1) and a cytosolic form (Pho2). nih.govtuscany-diet.net

Table 2: Key Enzymes in Starch Biosynthesis Involving D-Glucose 1-Phosphate

| Pathway/Process | Enzyme | Substrate(s) | Product(s) | Role in Starch Metabolism |

|---|---|---|---|---|

| ADP-Glucose Pathway | ADP-Glucose Pyrophosphorylase (AGPase) | D-Glucose 1-Phosphate, ATP | ADP-Glucose, Pyrophosphate | Catalyzes the rate-limiting step in starch synthesis. nih.govwikipedia.org |

| Polymer Elongation | Starch Synthase (SS) | ADP-Glucose, α-1,4-Glucan(n) | α-1,4-Glucan(n+1), ADP | Elongates glucan chains using the activated glucose donor. libretexts.orgnih.gov |

| Phosphorylase Pathway | Starch Phosphorylase (Pho1/Pho2) | D-Glucose 1-Phosphate, α-1,4-Glucan(n) | α-1,4-Glucan(n+1), Inorganic Phosphate | Reversibly synthesizes α-1,4 glucans; may initiate starch granules. nih.govnih.gov |

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| β-D-Glucose 1-phosphate |

| α-D-Glucose 1-phosphate |

| D-Glucose 1-phosphate |

| Glucose |

| Glucose 6-phosphate |

| Glycogen |

| Inorganic Phosphate (Pi) |

| Pyrophosphate |

| Uridine Triphosphate (UTP) |

| UDP-Glucose |

| ATP (Adenosine Triphosphate) |

| AMP (Adenosine Monophosphate) |

| ADP-Glucose |

| Starch |

Compartmentalization and Regulatory Mechanisms of Starch Synthesis Pathways

The synthesis of starch, a crucial energy reserve in plants, is a spatially and temporally regulated process that begins with β-D-Glucose 1-phosphate. This intricate metabolic pathway is compartmentalized within specialized organelles and is subject to multiple layers of regulatory control to ensure efficient carbon partitioning.

Compartmentalization: In plant cells, starch biosynthesis is confined to plastids. In photosynthetic tissues, such as leaves, this process occurs in chloroplasts, where transient starch is synthesized during the day using photosynthetically derived sugars. In non-photosynthetic or storage tissues, like roots and seeds, starch is synthesized and stored for longer periods in amyloplasts. The enzymes responsible for converting β-D-Glucose 1-phosphate to starch are exclusively located within these subcellular compartments. This sequestration ensures that starch synthesis is physically separated from other cytosolic metabolic pathways, allowing for independent regulation and preventing futile cycles.

Regulatory Mechanisms: The primary control point in starch synthesis is the allosteric regulation of the enzyme ADP-glucose pyrophosphorylase (AGPase) . This key enzyme catalyzes the conversion of α-glucose 1-phosphate and ATP into ADP-glucose, the activated glucosyl donor for starch polymerization, and pyrophosphate (PPi). The activity of AGPase is finely tuned by the intracellular concentrations of 3-phosphoglycerate (B1209933) (3-PGA) and inorganic phosphate (Pi).

Activation by 3-PGA: 3-PGA, a direct product of the Calvin cycle, acts as a potent allosteric activator of AGPase. During active photosynthesis, the levels of 3-PGA rise, signaling an abundance of carbon. This increase in 3-PGA stimulates AGPase activity, thereby channeling excess photosynthate towards starch synthesis.

Inhibition by Pi: Conversely, inorganic phosphate (Pi) is an allosteric inhibitor of AGPase. Under conditions of low photosynthetic activity or high energy demand in the cytosol, Pi levels increase. Elevated Pi concentrations inhibit AGPase, thus downregulating starch synthesis to conserve carbon for other essential metabolic processes.

The ratio of 3-PGA to Pi is therefore a critical determinant of the rate of starch biosynthesis, effectively linking it to the photosynthetic status and energy state of the cell.

Further regulatory complexity is introduced through redox modulation and protein-protein interactions. For instance, some starch synthases contain disulfide bonds that must be reduced to activate the enzyme, a process likely mediated by thioredoxins in vivo, linking starch synthesis to the light-dependent redox state of the chloroplast. Moreover, enzymes involved in starch synthesis, such as starch synthases (SSs) and starch branching enzymes (SBEs), are known to form multi-enzyme complexes, potentially facilitating substrate channeling and enhancing catalytic efficiency.

Table 1: Key Enzymes and Regulators in Starch Synthesis

| Enzyme/Regulator | Role in Starch Synthesis | Location | Activators | Inhibitors |

|---|---|---|---|---|

| ADP-glucose pyrophosphorylase (AGPase) | Catalyzes the formation of ADP-glucose from glucose 1-phosphate and ATP. | Plastids (Chloroplasts, Amyloplasts) | 3-Phosphoglycerate (3-PGA) | Inorganic Phosphate (Pi) |

| Starch Synthase (SS) | Elongates the α-1,4-glucan chains of starch using ADP-glucose. | Plastids (Chloroplasts, Amyloplasts) | - | - |

| Starch Branching Enzyme (SBE) | Introduces α-1,6-glycosidic bonds, creating branch points in amylopectin. | Plastids (Chloroplasts, Amyloplasts) | - | - |

| 3-Phosphoglycerate (3-PGA) | Allosteric activator of AGPase. | Plastids (Chloroplasts) | - | - |

| Inorganic Phosphate (Pi) | Allosteric inhibitor of AGPase. | Plastids (Chloroplasts) | - | - |

Contribution to Cell Wall Biosynthesis in Microorganisms via UDP-Glucose

In microorganisms, β-D-Glucose 1-phosphate is a pivotal precursor for the synthesis of uridine diphosphate glucose (UDP-glucose), a central activated sugar nucleotide essential for the biosynthesis of various cell wall components. The enzyme UDP-glucose pyrophosphorylase (UGPase) , also known as UTP:glucose-1-phosphate uridylyltransferase, catalyzes the reversible reaction between glucose 1-phosphate and UTP to form UDP-glucose and pyrophosphate. nih.govfrontiersin.org

UDP-glucose serves as the primary glycosyl donor for the synthesis of numerous structural polysaccharides that constitute the microbial cell wall, providing rigidity and protection. taylorandfrancis.com For example, in many bacteria, UDP-glucose is a direct or indirect precursor for the synthesis of:

Lipopolysaccharides (LPS): A major component of the outer membrane of Gram-negative bacteria. frontiersin.org

Exopolysaccharides (EPS): Secreted polysaccharides that form a protective capsule or slime layer around the cell. frontiersin.orgtaylorandfrancis.com

Cellulose: In some bacteria, UDP-glucose is the direct substrate for cellulose synthase, leading to the formation of β-1,4-glucan chains. frontiersin.org

The synthesis of these crucial cell wall polymers is dependent on the availability of UDP-glucose, highlighting the fundamental role of β-D-Glucose 1-phosphate in maintaining microbial structural integrity. In some bacteria, β-D-glucose 1-phosphate has been identified as a structural unit and an immunological determinant of specific cell wall glycans. nih.gov

Interconnections with Other Sugar Nucleotide Metabolism

The metabolic fate of β-D-Glucose 1-phosphate extends far beyond starch synthesis, as it serves as a central hub for the production of various sugar nucleotides that are integral to a wide array of biosynthetic pathways. The conversion of glucose 1-phosphate to UDP-glucose is a critical branch point, channeling glucose into several interconnected metabolic networks.

Galactose Metabolism: β-D-Glucose 1-phosphate is intricately linked to galactose metabolism through the Leloir pathway. In this pathway, galactose 1-phosphate is converted to UDP-galactose in a reaction that consumes UDP-glucose and produces glucose 1-phosphate, catalyzed by galactose-1-phosphate uridylyltransferase. nih.govmhmedical.com The resulting UDP-galactose can then be epimerized to UDP-glucose by UDP-galactose 4-epimerase, thus allowing for the interconversion of glucose and galactose. nih.govwikipedia.org This connection is vital for the utilization of galactose as an energy source and for the synthesis of galactose-containing macromolecules.

Glycoprotein and Glycolipid Synthesis: UDP-glucose is a precursor for the synthesis of other activated sugars required for the glycosylation of proteins and lipids. nih.gov Through epimerization and other enzymatic modifications, UDP-glucose can be converted into UDP-galactose, UDP-N-acetylglucosamine, and UDP-N-acetylgalactosamine. These sugar nucleotides are the donor substrates for glycosyltransferases that sequentially add sugar residues to polypeptide chains in the endoplasmic reticulum and Golgi apparatus to form glycoproteins. Similarly, they are essential for the synthesis of the carbohydrate portion of glycolipids, which are important components of cell membranes. libretexts.org

Sucrose (B13894) Biosynthesis: In plants, sucrose synthesis occurs in the cytosol and utilizes UDP-glucose derived from glucose 1-phosphate. libretexts.org The enzyme sucrose-phosphate synthase catalyzes the reaction between UDP-glucose and fructose (B13574) 6-phosphate to form sucrose 6-phosphate. preachbio.com A subsequent dephosphorylation step yields sucrose, the primary transport sugar in most plants. libretexts.org

Trehalose (B1683222) Synthesis: Trehalose, a non-reducing disaccharide that plays a role in stress protection in many organisms, is also synthesized from UDP-glucose. frontiersin.org The enzyme trehalose-6-phosphate synthase catalyzes the transfer of glucose from UDP-glucose to glucose 6-phosphate, forming trehalose 6-phosphate. researchgate.net This is then dephosphorylated to yield trehalose.

UDP-Glucuronic Acid Production: UDP-glucose is the direct precursor for the synthesis of UDP-glucuronic acid, a key component of glycosaminoglycans (e.g., hyaluronic acid, chondroitin sulfate) and a substrate for glucuronidation reactions that detoxify and eliminate various compounds from the body. wikilectures.eu The enzyme UDP-glucose dehydrogenase catalyzes the NAD+-dependent oxidation of UDP-glucose to UDP-glucuronic acid. nih.govyoutube.com

Table 2: Metabolic Fates of UDP-Glucose Derived from β-D-Glucose 1-Phosphate

| Metabolic Pathway | Key Product(s) | Biological Significance |

|---|---|---|

| Galactose Metabolism (Leloir Pathway) | Glucose 1-phosphate, UDP-galactose | Interconversion of glucose and galactose. |

| Glycoprotein Synthesis | Glycans on proteins | Protein folding, stability, and function. |

| Glycolipid Synthesis | Glycans on lipids | Cell recognition, signaling. |

| Sucrose Biosynthesis | Sucrose | Primary transport sugar in plants. |

| Trehalose Synthesis | Trehalose | Stress protectant. |

| UDP-Glucuronic Acid Production | UDP-glucuronic acid | Precursor for glycosaminoglycans, detoxification. |

Linkages to Central Carbon Metabolism

β-D-Glucose 1-phosphate is strategically positioned to be readily integrated into the central pathways of carbon metabolism, namely glycolysis and the pentose (B10789219) phosphate pathway. This integration is primarily facilitated by the enzyme phosphoglucomutase , which catalyzes the reversible isomerization of glucose 1-phosphate to glucose 6-phosphate. wikipedia.orglibretexts.org Glucose 6-phosphate is a key metabolic intermediate that stands at the crossroads of several major pathways.

Glycolysis: Glucose 6-phosphate is the first committed intermediate in the glycolytic pathway. umaryland.edu By converting glucose 1-phosphate (derived from glycogenolysis or other pathways) to glucose 6-phosphate, cells can channel the glucosyl units into glycolysis for the production of ATP and pyruvate. libretexts.org This connection is crucial for mobilizing stored glucose reserves to meet the energy demands of the cell.

Pentose Phosphate Pathway (PPP): Glucose 6-phosphate is also the entry point for the pentose phosphate pathway. wikipedia.orgnih.gov This pathway runs parallel to glycolysis and has two primary functions: the production of NADPH for reductive biosynthesis and protection against oxidative stress, and the synthesis of pentose sugars, such as ribose 5-phosphate, which are essential for nucleotide and nucleic acid synthesis. nih.govnih.gov The conversion of glucose 1-phosphate to glucose 6-phosphate therefore provides the necessary substrate to fuel the PPP, supporting anabolic processes and maintaining cellular redox balance.

The reversible nature of the phosphoglucomutase reaction allows for a dynamic interplay between glycogen metabolism, glycolysis, and the pentose phosphate pathway, enabling the cell to adapt its carbon flux to varying metabolic needs.

Advanced Methodologies for Research on β D Glucose 1 Phosphate

Spectrophotometric Enzymatic Assays for Activity Determination

Spectrophotometric assays are a cornerstone for determining the activity of enzymes that produce or consume β-D-glucose 1-phosphate. These methods are valued for their reliability, sensitivity, and adaptability to high-throughput screening. The fundamental principle involves coupling the enzymatic reaction of interest to a secondary reaction that produces a change in absorbance, most commonly through the reduction or oxidation of nicotinamide (B372718) adenine (B156593) dinucleotides (NAD⁺/NADH or NADP⁺/NADPH).

A common strategy for quantifying enzymes like phosphoglucomutase, which interconverts glucose 1-phosphate and glucose 6-phosphate, relies on a coupled enzyme system. abcam.cnhmdb.ca In this system, the product, glucose 6-phosphate, is subsequently oxidized by glucose-6-phosphate dehydrogenase (G6PD). This oxidation is stoichiometrically linked to the reduction of NADP⁺ to NADPH. The rate of NADPH formation is monitored by measuring the increase in absorbance at a wavelength of 340 nm, which is directly proportional to the activity of the primary enzyme. nih.gov The assay's specificity and accuracy depend on the purity of the coupling enzymes and the precise control of reaction conditions such as pH, temperature, and substrate concentrations. sigmaaldrich.com

Below is a table detailing typical components and their concentrations in a coupled spectrophotometric assay for determining phosphoglucomutase activity.

| Component | Final Concentration | Function |

| Glycylglycine Buffer | 50-117 mM | Maintains optimal pH (typically ~7.4) for enzymatic activity. |

| β-D-Glucose 1-Phosphate | Variable (Substrate) | The primary substrate for the enzyme being assayed (phosphoglucomutase). |

| β-NADP⁺ | 0.67 mM | Coenzyme for the coupling enzyme (G6PD), gets reduced to NADPH. sigmaaldrich.com |

| MgCl₂ | 10-25 mM | Cofactor, often required for the activity of kinases and mutases. sigmaaldrich.comsigmaaldrich.com |

| Glucose 1,6-diphosphate | 0.02 mM | Coenzyme/activator required for phosphoglucomutase activity. sigmaaldrich.com |

| Glucose-6-Phosphate Dehydrogenase (G6PD) | ~2.5 units | Coupling enzyme that links G6P production to NADPH formation. sigmaaldrich.com |

| Phosphoglucomutase | Variable (Sample) | The enzyme whose activity is being measured. |

This table provides a generalized example; exact concentrations can vary based on the specific protocol and enzyme source.

Isotopic Labeling Studies for Elucidation of Reaction Mechanisms

Isotopic labeling is a powerful technique for tracing the metabolic fate of molecules and elucidating complex biochemical reaction mechanisms. In the context of β-D-glucose 1-phosphate, stable isotopes such as Carbon-13 (¹³C) and Deuterium (²H) are incorporated into glucose or related precursors. nih.govresearchgate.net By tracking the distribution of these heavy isotopes through various metabolic pathways, researchers can map the flow of carbon atoms and quantify metabolic fluxes. nih.gov

For instance, cells can be cultured in media containing [U-¹³C₆]-glucose. nih.gov As the labeled glucose is metabolized, the ¹³C atoms are incorporated into downstream intermediates, including glucose 6-phosphate and glucose 1-phosphate, and subsequently into nucleotide sugars or glycogen (B147801). nih.govpnas.org The pattern and rate of isotope incorporation provide detailed insights into the relative activities of intersecting pathways like glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and glycogenesis. nih.gov Deuterium-labeled glucose can be used to overcome some limitations of carbon isotopes, allowing for the direct quantification of NADPH redox activity. nih.gov These tracer studies are indispensable for understanding how metabolic networks are regulated and how they respond to physiological changes or genetic perturbations. nih.govscienceopen.com

The table below lists common isotopic tracers used in carbohydrate metabolism studies.

| Isotopic Tracer | Typical Application | Information Gained |

| [U-¹³C₆]-Glucose | Central Carbon Metabolism Flux Analysis | Traces the fate of all six glucose carbons through glycolysis, PPP, and TCA cycle. nih.gov |

| [1,2-¹³C₂]-Glucose | Pentose Phosphate Pathway (PPP) Flux | Differentiates between glycolytic and PPP metabolism of glucose. |

| [1-²H]-Glucose or [3-²H]-Glucose | NADPH Production Measurement | Quantifies the flux through the oxidative branch of the PPP. nih.gov |

| [¹³C]-Glutamine | Anaplerotic Flux Analysis | Used alongside labeled glucose to study the interplay between glucose and amino acid metabolism. pnas.org |

High-Resolution Structural Elucidation of β-D-Glucose 1-Phosphate-Binding Enzymes

Understanding how enzymes recognize and process β-D-glucose 1-phosphate at a molecular level requires high-resolution three-dimensional structures. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the premier techniques for achieving this. nih.govbiorxiv.org

X-ray crystallography has been instrumental in providing atomic-level details of the active sites of enzymes that bind glucose 1-phosphate, such as glycogen phosphorylase. researchgate.netbiologiachile.cl By crystallizing the enzyme in complex with its substrate or substrate analogs, researchers can visualize the precise network of hydrogen bonds and electrostatic interactions that govern substrate binding and catalysis. researchgate.netnih.gov These structures reveal the specific amino acid residues involved in positioning the glucose and phosphate moieties and provide a static snapshot of the enzyme-substrate complex. researchgate.net

Cryo-EM has emerged as a powerful complementary technique, particularly for large, flexible, or membrane-bound protein complexes that are difficult to crystallize. nih.govlife-science-alliance.org It allows for the structural determination of proteins in a near-native, hydrated state. ebi.ac.uk This method has been successfully applied to glucose transporters and other large enzymatic assemblies, providing crucial insights into their conformational dynamics during substrate transport and catalysis. nih.govebi.ac.uk

The following table summarizes key structural studies of enzymes that interact with glucose phosphates.

| Enzyme | Technique | Resolution | Key Findings |

| Glycogen Phosphorylase a | X-ray Crystallography | 3.0 Å | Elucidated the binding sites for the substrate glucose-1-P, the allosteric effector AMP, and a glycogen analogue within a pocket at the subunit interface. researchgate.net |

| 1-Deoxy-d-xylulose 5-phosphate synthase (DXPS) | X-ray Crystallography | 1.94 - 2.40 Å | Captured snapshots of enzyme-bound intermediates, revealing how active-site residues stabilize different states along the reaction coordinate. nih.gov |

| IICBᴳˡᶜ (PTS Glucose Transporter) | Cryo-Electron Microscopy (Cryo-EM) | ~3.0 Å | Revealed the transporter trapped in an intermediate conformational state, providing insights into the elevator-type transport mechanism for glucose. nih.govebi.ac.uk |

| Glucose-6-Phosphate Dehydrogenase (G6PD) | X-ray Crystallography | ~2.0 Å | Detailed the structural NADP⁺ binding site and the catalytic site for the substrate glucose-6-phosphate. researchgate.net |

Computational Modeling and Molecular Docking for Enzyme-Ligand Interactions

Computational modeling and molecular docking are powerful in silico tools that complement experimental methods by providing dynamic and energetic insights into enzyme-ligand interactions. acs.orgdiva-portal.org These approaches are used to predict how β-D-glucose 1-phosphate binds to an enzyme's active site and to simulate the catalytic process.

Molecular docking algorithms predict the most stable binding pose of a ligand within a protein's binding pocket, calculating a scoring function that estimates the binding affinity (e.g., binding energy in kcal/mol). nih.gov This is crucial for understanding the specificity of substrate recognition. For example, docking studies on glycogen phosphorylase can identify the key amino acid residues that form hydrogen bonds with the hydroxyl and phosphate groups of glucose 1-phosphate, stabilizing the complex. nih.gov

More advanced computational methods, such as molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) approaches, can model the conformational changes of the enzyme upon substrate binding and simulate the entire reaction pathway. diva-portal.orgacs.org These simulations provide a deeper understanding of the transition states and energy barriers involved in the enzymatic conversion of β-D-glucose 1-phosphate, offering insights that are often inaccessible through experimental techniques alone. acs.orgmdpi.com

The table below presents examples of computational approaches applied to enzymes involved in glucose phosphate metabolism.

| Enzyme | Ligand(s) | Method(s) | Key Insights |

| Glycogen Phosphorylase | Curine (Inhibitor) | Molecular Docking (PyRx) | Predicted a binding energy of –5.5 Kcal/mol and identified key hydrogen bonds stabilizing the enzyme-inhibitor complex. nih.gov |

| Human Hexokinase I | Glucose, ATP, Glucose-6-Phosphate | Mathematical Modeling, Numerical Simulation | Provided insights into the complex regulatory behavior of the enzyme, including product inhibition and dependence on inorganic phosphate concentrations. mdpi.com |

| Glucose Transporter-1 (GLUT1) | Myrrhanone B, Myrrhanol B | Molecular Docking, Molecular Dynamics (MD) | Predicted high binding affinity and stable interactions with the GLUT1 receptor, suggesting a mechanism for inhibiting glucose uptake. acs.org |

| 1L-myo-inositol-1-phosphate Synthase | D-glucose 6-phosphate (Substrate) | Substrate Modeling | Modeled the interactions between the substrate in its pseudocyclic conformation and active site residues, identifying key hydrogen bonds. researchgate.net |

Mass Spectrometry-Based Metabolomics for Quantitative Analysis

Mass spectrometry (MS)-based metabolomics has become an indispensable tool for the sensitive and accurate quantification of intracellular metabolites, including β-D-glucose 1-phosphate. nih.gov This approach typically involves coupling a chromatographic separation technique, such as liquid chromatography (LC) or gas chromatography (GC), with a mass spectrometer for detection.

A significant analytical challenge in studying glucose metabolism is the separation of structural isomers, such as glucose 1-phosphate, glucose 6-phosphate, and fructose (B13574) 6-phosphate, which have identical masses. nih.gov Advanced chromatographic methods like hydrophilic interaction chromatography (HILIC) or ion-pairing reversed-phase LC are often employed to resolve these isomers before they enter the mass spectrometer. nih.govacs.org Another strategy involves chemical derivatization, such as trimethylsilylation for GC-MS, which converts the polar, non-volatile sugar phosphates into more volatile derivatives that can be separated and detected with high sensitivity. nih.gov This method allows for the detection of femtomole levels of glucose phosphate esters. researchgate.net These quantitative MS techniques are crucial for determining the steady-state levels of β-D-glucose 1-phosphate and for tracking dynamic changes in its concentration in response to various stimuli or genetic modifications.

The following table compares different MS-based methods for the analysis of hexose (B10828440) phosphates.

| Technique | Separation Method | Derivatization | Key Advantages |

| GC-MS | Gas Chromatography | Yes (e.g., Methoximation and Trimethylsilylation) | High sensitivity (femtomole levels), excellent separation of derivatized isomers. nih.gov |

| IP-RP-LC-MS | Ion-Pairing Reversed-Phase Liquid Chromatography | No | Good separation of native, underivatized anionic metabolites like sugar phosphates. acs.org |

| HILIC-MS | Hydrophilic Interaction Liquid Chromatography | No | Effective for separating highly polar compounds without derivatization. nih.gov |

| CE-MS | Capillary Electrophoresis-Mass Spectrometry | No | High separation efficiency and requires very small sample volumes. |

Genetic Manipulation Techniques for Pathway Dissection

Genetic manipulation techniques are fundamental to dissecting the functional roles of specific enzymes and pathways in β-D-glucose 1-phosphate metabolism. By systematically altering the expression of genes encoding relevant enzymes, researchers can observe the resulting metabolic consequences.

Gene knockouts or knockdowns (using technologies like RNA interference or CRISPR-Cas9) reduce or eliminate the expression of a specific enzyme. mdpi.comnih.gov For example, knocking down the gene for phosphoglucomutase would be expected to cause an accumulation of its substrate, glucose 1-phosphate (if produced from glycogenolysis), and a depletion of its product, glucose 6-phosphate. Observing these changes helps to confirm the enzyme's role in the pathway and can reveal previously unknown metabolic bottlenecks or alternative routes.

Conversely, overexpression involves introducing extra copies of a gene to increase the amount of a particular enzyme. researchgate.net Overexpressing glycogen phosphorylase, for instance, could be used to study the cellular effects of increased production of glucose 1-phosphate from glycogen stores. These chemical-genetic approaches, where engineered proteins are selectively activated, allow for conditional and cell-type-specific manipulation of metabolic pathways in vivo, providing powerful insights into their physiological regulation. nih.gov

This table summarizes common genetic manipulation techniques and their applications in metabolic research.

| Technique | Description | Application in β-G1P Pathway Analysis |

| Gene Knockout/Knockdown | Complete removal or significant reduction of a target gene's expression. mdpi.com | To determine the necessity of an enzyme (e.g., phosphoglucomutase) for a specific metabolic transition and to identify resulting metabolite accumulations. |

| Gene Overexpression | Increasing the expression level of a target gene, leading to higher levels of the corresponding protein. researchgate.net | To study the effects of elevated enzyme activity on metabolic flux and downstream signaling pathways. |

| Site-Directed Mutagenesis | Introducing specific mutations into a gene to alter the amino acid sequence of the encoded protein. | To probe the function of specific amino acid residues in an enzyme's active site and their role in binding β-D-glucose 1-phosphate. biologiachile.cl |

| Chemical-Genetic Approach | Expression of an engineered receptor/enzyme that can be selectively activated by an otherwise inert molecule. nih.gov | To conditionally activate or inhibit a specific metabolic step in vivo to study its acute physiological consequences. |

Genetic and Evolutionary Perspectives of β D Glucose 1 Phosphate Metabolism

Gene Identification and Characterization of Enzymes Involved in β-D-Glucose 1-Phosphate Metabolism

The metabolism of β-D-glucose 1-phosphate is primarily orchestrated by two key enzyme families: phosphoglucomutases and UDP-glucose pyrophosphorylases.

Phosphoglucomutase (PGM): This enzyme catalyzes the reversible isomerization of glucose 1-phosphate to glucose 6-phosphate (G6P), a critical step that links glycogen (B147801) metabolism with glycolysis. researchgate.netwikipedia.org In humans, the primary gene encoding this enzyme is PGM1. wikipedia.orggenecards.org The PGM1 gene is located on chromosome 1, spans over 65 kilobases, and contains 11 exons. wikipedia.org It is highly polymorphic, with variations in this gene used extensively for genetic marker studies. wikipedia.orgcambridge.org The encoded PGM1 protein is a monomer with four structural domains, and its activity is dependent on a bivalent metal ion, typically magnesium. wikipedia.orgwikipedia.org Mutations in the PGM1 gene can lead to a rare metabolic disorder known as PGM1 deficiency, which is classified as a congenital disorder of glycosylation and a glycogen storage disease. wikipedia.orgwikipedia.org

In prokaryotes, such as Escherichia coli, the gene encoding phosphoglucomutase is designated as pgm. nih.gov The amino acid sequence of the protein encoded by this gene is highly conserved across diverse species, including bacteria, yeast, and mammals. nih.gov

UDP-Glucose Pyrophosphorylase (UGPase): This enzyme, also known as UTP-glucose-1-phosphate uridylyltransferase, catalyzes the synthesis of UDP-glucose from G1P and UTP. portlandpress.com UDP-glucose is a crucial precursor for the synthesis of glycogen and other polysaccharides. portlandpress.comasm.org In bacteria, the gene encoding UGPase is typically galU. asm.orgfrontiersin.org Some bacteria, however, possess a second gene, galF, which encodes a protein with high sequence similarity to GalU but with significantly lower or no UGPase activity. asm.orgfrontiersin.org In the opportunistic pathogen Klebsiella pneumoniae, GalU is a functional tetramer essential for virulence, while GalF is an inactive dimer. asm.org

In plants, the UGPase gene family is more complex. A study of 76 different plant species identified three major clades of UGPase-related genes: UDP-N-acetylglucosamine pyrophosphorylase (UAP), UDP-glucose pyrophosphorylase (UGP), and UDP-sugar pyrophosphorylase (USP). frontiersin.orgnih.gov For instance, rice (Oryza sativa) has two identified UGPase genes, UGP1 and UGP2, located on different chromosomes. nih.gov Similarly, cotton (Gossypium hirsutum) possesses a large family of UGP genes that play roles in growth, development, and stress responses. nih.gov

The table below summarizes the key genes and enzymes involved in β-D-glucose 1-phosphate metabolism.

| Enzyme Family | Gene (Prokaryotes) | Gene (Eukaryotes) | Function |

| Phosphoglucomutase (PGM) | pgm | PGM1 | Interconversion of Glucose 1-phosphate and Glucose 6-phosphate |

| UDP-Glucose Pyrophosphorylase (UGPase) | galU | UGP1, UGP2 (in some plants) | Synthesis of UDP-glucose from Glucose 1-phosphate and UTP |

Comparative Genomics of β-D-Glucose 1-Phosphate Metabolizing Enzymes Across Species

Comparative genomic analyses reveal both deep conservation and significant divergence in the enzymes that metabolize β-D-glucose 1-phosphate.

The amino acid sequence of phosphoglucomutase is remarkably conserved across prokaryotes and eukaryotes. nih.gov For instance, the PGM protein in E. coli shows high sequence similarity to its counterparts in yeast, rabbits, and humans. nih.gov This high degree of conservation underscores the fundamental importance of this enzyme in central carbohydrate metabolism. Despite this sequence conservation, the genomic organization can differ. For example, the linkage relationships of the homologous genes for phosphoglucomutase are conserved between humans and mice. nih.gov In humans, the genome contains five proteins belonging to the α-D-phosphohexomutase superfamily, including PGM1 and its paralogs PGM2, PGM2L1, PGM3, and PGM5, each with distinct but related functions. nih.gov

In contrast, UDP-glucose pyrophosphorylases show a striking evolutionary divergence between prokaryotes and eukaryotes. The prokaryotic and eukaryotic forms of UGPase are evolutionarily unrelated in terms of their amino acid sequence and structure. nih.govresearchgate.net Eukaryotic UGPases share significant sequence identity (around 55-96%) among themselves, from yeast to plants and mammals, but have very little identity (approximately 8%) with bacterial UGPases. nih.gov

A global analysis of 454 UGPase proteins from 76 different species revealed that the gene family can be divided into three major clades: UAP, UGP, and USP. frontiersin.org The UGP clade itself can be further subdivided into UGP-A and UGP-B. frontiersin.org Homologous sequences for UGP-B and USP are found exclusively in plants, suggesting a plant-specific evolution for these subfamilies. frontiersin.org A study comparing eleven UGPases from bacteria, fungi, plants, and animals showed significant variation in their kinetic properties and temperature optima, reflecting adaptation to different cellular environments and metabolic demands. nih.gov

The following table provides a comparative overview of key characteristics of these enzyme families across different domains of life.

| Enzyme Family | Domain | Key Genes | Structural Features | Evolutionary Note |

| Phosphoglucomutase | Bacteria, Archaea, Eukarya | pgm, PGM1 | Highly conserved monomeric structure | Deeply conserved across all domains of life |

| UDP-Glucose Pyrophosphorylase | Bacteria | galU | Tetrameric structure | Unrelated to eukaryotic UGPases |

| Eukarya | UGP gene families | Varies (e.g., octameric in yeast) | Significant divergence from prokaryotic forms; expansion into subfamilies in plants |

Evolutionary Conservation and Divergence of Enzyme Families Interacting with β-D-Glucose 1-Phosphate

The evolutionary trajectories of the enzyme families interacting with β-D-glucose 1-phosphate highlight a pattern of both strict conservation for core catalytic functions and divergence leading to functional specialization.

The phosphoglucomutase family is an example of strong evolutionary conservation. The catalytic mechanism, which involves a phosphorylated serine residue in the active site and a glucose-1,6-bisphosphate intermediate, is a conserved feature. wikipedia.org The core structure, including the active site and metal-binding sites, is also highly conserved. nih.gov The presence of multiple PGM paralogs in the human genome suggests that gene duplication events have allowed for the evolution of specialized functions. nih.gov For example, while PGM1 is the primary phosphoglucomutase, PGM2 exhibits phosphoribomutase activity, and PGM3 functions as an N-acetylglucosamine-phosphate mutase. nih.gov This functional divergence from a common ancestor illustrates how gene duplication can lead to the evolution of new metabolic capabilities.

The UDP-glucose pyrophosphorylase family presents a more complex evolutionary history marked by significant divergence. The fact that prokaryotic and eukaryotic UGPases are evolutionarily unrelated suggests either a case of convergent evolution for the same biochemical function or an ancient divergence. researchgate.net Within eukaryotes, the UGPase family has expanded, particularly in plants. frontiersin.org The evolution of distinct UAP, UGP, and USP clades in plants indicates a diversification of function related to the synthesis of various UDP-sugars required for cell wall biosynthesis and other complex carbohydrate structures. frontiersin.orgnih.gov The members of the UAP, USP, and UGP-B clades appear to be relatively conserved, whereas the UGP-A clade shows more variation, suggesting different evolutionary pressures on these subfamilies. frontiersin.org

In some enteric bacteria, the presence of both galU and the highly homologous but largely inactive galF gene suggests an evolutionary path of "enzyme inactivation" for galF. frontiersin.org It is hypothesized that GalF may have evolved from a catalytic ancestor but lost its primary function over time. frontiersin.org This represents a case of evolutionary divergence where a duplicated gene has followed a path toward losing its original enzymatic activity.

Pathological Implications of β-D-Glucose 1-Phosphate Metabolism Dysfunction

Dysregulation in the metabolic pathways involving β-D-glucose 1-phosphate can lead to a spectrum of debilitating inherited disorders. These conditions primarily arise from deficiencies in enzymes that catalyze its formation or interconversion, leading to either a lack of essential downstream products or an accumulation of upstream metabolites.

Glycogen Storage Disease Type XIV (GSD XIV), also known as Phosphoglucomutase 1 (PGM1) deficiency, is a rare autosomal recessive disorder stemming from mutations in the PGM1 gene. metabolicsupportuk.orgmedchemexpress.com This enzyme is crucial for the reversible conversion of glucose-1-phosphate to glucose-6-phosphate, a key step that links glycogenolysis, glycolysis, and gluconeogenesis. nih.gov Consequently, a deficiency in PGM1 disrupts both the breakdown of glycogen for energy and the synthesis of glucose-6-phosphate from galactose. nih.gov

Initially classified as a glycogen storage disease, PGM1 deficiency is now also recognized as a congenital disorder of glycosylation (PGM1-CDG) due to its impact on the synthesis of UDP-glucose, a precursor for glycosylation reactions. nih.govcdghub.com The clinical presentation of GSD XIV is heterogeneous, with manifestations ranging from a primary myopathic form to a severe multisystemic disease. nih.gov Symptoms can include exercise intolerance, muscle weakness, elevated liver enzymes, hypoglycemia, and in some cases, life-threatening cardiomyopathy. metabolicsupportuk.orgmedchemexpress.com Diagnosis is confirmed through molecular genetic testing that identifies mutations in the PGM1 gene. metabolicsupportuk.org

| Disorder | Deficient Enzyme | Gene | Key Metabolic Disruption | Primary Clinical Manifestations |

| Glycogen Storage Disease Type XIV (PGM1-CDG) | Phosphoglucomutase 1 | PGM1 | Impaired interconversion of glucose-1-phosphate and glucose-6-phosphate | Myopathy, hepatopathy, hypoglycemia, cardiomyopathy, congenital malformations medchemexpress.comnih.gov |

McArdle Disease (Glycogen Storage Disease Type V)

McArdle disease is an autosomal recessive disorder caused by a deficiency of the muscle isoform of glycogen phosphorylase (myophosphorylase), encoded by the PYGM gene. mdpi.com This enzyme is responsible for the initial step of glycogenolysis in skeletal muscle, which is the liberation of glucose-1-phosphate from glycogen stores. mdpi.comphysio-pedia.com As a result, individuals with McArdle disease are unable to utilize muscle glycogen as a source of energy during exercise. physio-pedia.com

This leads to the classic symptoms of exercise intolerance, premature fatigue, painful muscle cramps, and myoglobinuria (the presence of myoglobin (B1173299) in the urine, causing it to be dark-colored) following strenuous physical activity. nih.gov The lack of glucose-1-phosphate production in muscle cells results in a failure of blood lactate levels to rise during ischemic exercise, a key diagnostic feature of the disease. wikipedia.org

Pompe Disease (Glycogen Storage Disease Type II)

Pompe disease is an autosomal recessive lysosomal storage disorder resulting from a deficiency of the enzyme acid alpha-glucosidase (GAA), which is encoded by the GAA gene. mdpi.comclevelandclinic.org Unlike other glycogen storage diseases that affect cytosolic glycogen metabolism, Pompe disease is characterized by the accumulation of glycogen within the lysosomes of cells throughout the body, particularly in cardiac and skeletal muscle. clevelandclinic.orgnih.gov